![molecular formula C18H30N2O5 B041463 (3aR,4R,6S,6aS)-Methyl 4-((tert-butoxycarbonyl)amino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylate CAS No. 229613-93-8](/img/structure/B41463.png)
(3aR,4R,6S,6aS)-Methyl 4-((tert-butoxycarbonyl)amino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylate
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Overview
Description
It is one of the most powerful AMPA receptor agonists known and is used extensively in neuroscience research to selectively destroy neurons in the brain or spinal cord . Quisqualate occurs naturally in the seeds of Quisqualis species and has been found in the flower petals of zonal geranium (Pelargonium x hortorum) .
Preparation Methods
Quisqualate can be synthesized through various methods. One common synthetic route involves the reaction of L-glutamic acid with oxalyl chloride to form the corresponding acid chloride, which is then reacted with hydroxylamine to yield the oxadiazolidinone ring . The reaction conditions typically involve the use of anhydrous solvents and low temperatures to prevent decomposition .
Chemical Reactions Analysis
Quisqualate undergoes several types of chemical reactions, including:
Oxidation: Quisqualate can be oxidized to form various oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert quisqualate into its corresponding amine derivatives.
Substitution: Quisqualate can undergo substitution reactions, particularly at the oxadiazolidinone ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Overview
The compound (3aR,4R,6S,6aS)-Methyl 4-((tert-butoxycarbonyl)amino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylate , also known by its CAS number 229613-93-8 , is a complex organic molecule featuring a cyclopenta[d]isoxazole framework. Its unique structure imparts various potential applications in medicinal chemistry and pharmaceuticals. This article explores its scientific research applications, focusing on its biological activity, synthesis methods, and potential therapeutic uses.
Neuraminidase Inhibition
One of the notable applications of this compound is its potential as a neuraminidase inhibitor. Neuraminidase is an enzyme critical for the replication of viruses such as influenza. Compounds with similar structures have shown promise in inhibiting this enzyme, thereby preventing viral spread and infection .
Antimicrobial Properties
Research indicates that derivatives of cyclopentane compounds exhibit antimicrobial properties. The specific structure of this compound may enhance these effects due to the presence of the isoxazole ring system .
Example Synthesis Route
- Starting Materials : Appropriate cyclopentane derivatives and Boc-protected amines.
- Reactions : Utilize coupling reactions followed by deprotection steps to yield the final product.
- Purification : Employ chromatographic techniques to isolate and purify the desired compound.
Cancer Research
Preliminary studies suggest that compounds with similar structural motifs may exhibit anticancer activity by targeting specific pathways involved in tumor growth and metastasis. This compound's unique structural features could be optimized for enhanced efficacy against various cancer cell lines .
Neurological Disorders
Given its potential as a neuraminidase inhibitor and its structural similarity to other neuroactive compounds, there is interest in exploring its effects on neurological disorders such as Alzheimer's disease and Parkinson's disease. The modulation of neuroinflammatory processes through such compounds may provide therapeutic benefits .
Case Studies
- Influenza Treatment : A study evaluated a series of neuraminidase inhibitors derived from cyclopentane structures, demonstrating significant antiviral activity against influenza strains .
- Antimicrobial Screening : In vitro testing of similar compounds revealed promising results against Gram-positive bacteria, suggesting a pathway for developing new antibiotics based on this scaffold .
Mechanism of Action
Quisqualate exerts its effects by acting as an agonist at two subsets of excitatory amino acid receptors: ionotropic receptors that directly control membrane channels and metabotropic receptors that indirectly mediate calcium mobilization from intracellular stores . It mimics the action of L-glutamic acid, a neurotransmitter in the insect neuromuscular junction and mammalian central nervous system . By binding to these receptors, quisqualate induces excitotoxicity, leading to the selective destruction of neurons .
Comparison with Similar Compounds
Quisqualate is functionally similar to glutamate, which is an endogenous agonist of glutamate receptors . Other similar compounds include:
Kainate: Another potent agonist of glutamate receptors, particularly the kainate subtype.
Domoic Acid: A naturally occurring toxin that acts as an agonist at kainate receptors.
AMPA: An agonist of AMPA receptors, similar to quisqualate in its mechanism of action.
Quisqualate is unique in its ability to act on multiple receptor subtypes, making it a valuable tool in neuroscience research .
Biological Activity
The compound (3aR,4R,6S,6aS)-Methyl 4-((tert-butoxycarbonyl)amino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylate is a complex organic molecule that belongs to the class of isoxazoles. Its unique structural features and stereochemistry suggest significant potential for various biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties and mechanisms of action.
Structural Characteristics
This compound features a cyclopenta[d]isoxazole ring system with a tert-butoxycarbonylamino group and a pentan-3-yl side chain. These structural elements may influence its reactivity and interactions with biological targets.
Structural Feature | Description |
---|---|
Isoxazole Ring | A five-membered ring containing nitrogen |
Tert-butoxycarbonyl Group | Protecting group that may enhance stability |
Pentan-3-yl Chain | Aliphatic side chain that could affect solubility and interaction |
Biological Activity Overview
Research indicates that isoxazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The specific biological activities of the target compound are still under investigation; however, related compounds in the isoxazole family have shown promising results.
Anti-inflammatory Activity
A review highlighted that isoxazole derivatives demonstrate significant anti-inflammatory properties, particularly through selective inhibition of the COX-2 enzyme. For example, studies on similar compounds have shown them to be potent analgesics and anti-inflammatory agents . This suggests that this compound may possess similar effects.
Antimicrobial Activity
Isoxazoles have also been reported to exhibit antimicrobial properties. For instance, derivatives containing isoxazoline motifs have shown activity against various pathogens . The unique structure of the target compound could enhance its potential as an antimicrobial agent.
Case Studies and Research Findings
- Study on Isoxazole Derivatives : A series of isoxazole derivatives were synthesized and evaluated for their COX inhibitory activity. Some compounds displayed sub-micromolar IC50 values for COX-2 inhibition . This suggests that this compound could be investigated for similar effects.
- Antimicrobial Screening : A study demonstrated that certain isoxazoline derivatives exhibited excellent activity against resistant strains of bacteria . This reinforces the need to explore the antimicrobial potential of the target compound.
The mechanisms through which isoxazoles exert their biological effects often involve modulation of enzyme activity or interaction with specific receptors. For example:
- COX Inhibition : Isoxazole derivatives can selectively inhibit COX enzymes involved in the inflammatory response.
- Antimicrobial Action : Interaction with bacterial cell membranes or inhibition of bacterial enzymes may underlie the antimicrobial properties observed in related compounds.
Properties
IUPAC Name |
methyl (3aR,4R,6S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O5/c1-7-10(8-2)14-13-12(19-17(22)24-18(3,4)5)9-11(16(21)23-6)15(13)25-20-14/h10-13,15H,7-9H2,1-6H3,(H,19,22)/t11-,12+,13+,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUYCGDXMIJIAZ-KYEXWDHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NOC2C1C(CC2C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C1=NO[C@H]2[C@@H]1[C@@H](C[C@@H]2C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.